

physical and chemical properties of homophthalic anhydride

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Compound of Interest

Compound Name: Homophthalic anhydride

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Homophthalic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **homophthalic anhydride**, a versatile reagent in organic synthesis. The document details its key characteristics, reactivity, and applications, with a focus on its utility in the synthesis of heterocyclic compounds relevant to drug discovery and development.

Physical and Chemical Properties

Homophthalic anhydride is a white to light yellow crystalline solid. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.[1][2]



Property	Value	Reference
Molecular Formula	С9Н6О3	[1]
Molecular Weight	162.14 g/mol	[1][3]
Melting Point	140-142 °C	[4]
Boiling Point	161 °C at 1.5 mmHg	[4]
Appearance	White to light yellow crystalline solid	[2]
Solubility	Soluble in organic solvents like acetone and ethyl acetate; decomposes in water.	[2][4]
CAS Number	703-59-3	[3]

Spectroscopic Data:

- ¹H NMR and ¹³C NMR: Spectral data are available and can be found in various chemical databases.[5]
- IR Spectroscopy: Infrared spectra show characteristic peaks for the anhydride functional group.[1]

Chemical Reactivity and Synthetic Applications

Homophthalic anhydride is a reactive cyclic anhydride that serves as a valuable building block for a variety of heterocyclic structures. Its reactivity is centered around the anhydride functionality and the acidic benzylic protons.

Synthesis of Homophthalic Anhydride

Homophthalic anhydride is typically synthesized from its corresponding diacid, homophthalic acid, through dehydration. A common laboratory-scale procedure involves refluxing homophthalic acid with a dehydrating agent such as acetic anhydride.[6]

Reactions with Nucleophiles



Like other anhydrides, homophthalic anhydride readily reacts with nucleophiles.

- Hydrolysis: It hydrolyzes in the presence of water to form homophthalic acid.[2]
- Amidation: Reaction with primary amines leads to the formation of the corresponding amides.[7]
- Esterification: Alcohols react with homophthalic anhydride to yield monoesters of homophthalic acid.[8]

The Castagnoli-Cushman Reaction: Synthesis of Tetrahydroisoquinolones

A cornerstone of **homophthalic anhydride**'s utility in medicinal chemistry is its participation in the Castagnoli-Cushman reaction. This multicomponent reaction, typically involving an imine and the anhydride, provides a powerful and atom-economical route to densely substituted tetrahydroisoquinolone (THIQ) scaffolds.[9][10][11][12] These THIQ derivatives are of significant interest due to their diverse biological activities, including potential as neuroprotective, antidiabetic, and anticancer agents.[10][13]

Synthesis of Isocoumarins

Homophthalic anhydride is also a key precursor for the synthesis of isocoumarins, another class of heterocyclic compounds with notable biological activities.[14][15] Various synthetic strategies exist, often involving condensation reactions with different partners.

Experimental Protocols Synthesis of Homophthalic Anhydride from Homophthalic Acid[6]

Materials:

- Dry homophthalic acid (60 g, 0.33 mole)
- Acetic anhydride (33.7 g, 31 ml, 0.33 mole)
- 200-ml round-bottomed flask



- · Reflux condenser
- Büchner funnel
- Glacial acetic acid (for washing)

Procedure:

- A mixture of dry homophthalic acid and acetic anhydride is placed in a 200-ml roundbottomed flask fitted with a reflux condenser.
- The mixture is refluxed for 2 hours.
- After reflux, the mixture is cooled to approximately 10 °C for 30 minutes.
- The solid anhydride that crystallizes out is collected on a Büchner funnel with suction.
- The collected solid is washed with 10 ml of glacial acetic acid.
- The product is pressed to remove as much solvent as possible and then spread on a porous plate to dry.

General Procedure for the Castagnoli-Cushman Reaction[9]

Materials:

- Corresponding imine (0.100 mmol, 1.0 eq.)
- Homophthalic anhydride (24.3 mg, 0.150 mmol, 1.5 eq.)
- Trifluoroethanol (TFE) (3 mL)
- · Round-bottom flask
- Argon atmosphere

Procedure:



- A round-bottom flask is charged with the imine in TFE under an argon atmosphere.
- The solution is cooled to -40 °C.
- Homophthalic anhydride is added to the cooled solution.
- The reaction mixture is stirred at -40 °C until thin-layer chromatography (TLC) analysis
 indicates the consumption of the starting material.
- The mixture is concentrated in vacuo.
- The residue is purified by preparative TLC to afford the pure tetrahydroisoguinolone product.

Three-Component Synthesis of Tetrahydroisoquinolonic Acids[10]

Materials:

- Homophthalic anhydride (162 mg, 1.0 mmol)
- Corresponding aldehyde or ketone (1.0 mmol)
- Ammonium acetate (154 mg, 2.0 mmol)
- Acetonitrile (5 mL)
- Screw-cap vial
- Chloroform
- Saturated sodium bicarbonate solution

Procedure:

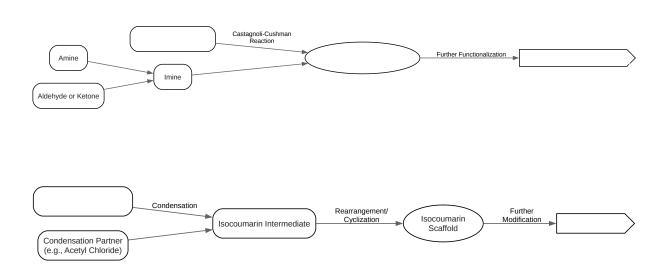
- A mixture of **homophthalic anhydride**, the carbonyl compound, and ammonium acetate in acetonitrile is heated at 80 °C in a screw-cap vial for 16 hours.
- The solvent is then evaporated under reduced pressure.



- Chloroform (5 mL) and saturated sodium bicarbonate solution (5 mL) are added to the residue.
- The mixture is shaken until gas evolution ceases.
- The aqueous layer is separated, and the organic phase is extracted with saturated sodium bicarbonate solution (3 x 5 mL).
- The combined aqueous layers are acidified with concentrated HCl, leading to the precipitation of the product.
- The precipitate is collected by filtration, washed with water, and dried.

Synthetic Workflows

The following diagrams illustrate the central role of **homophthalic anhydride** in the synthesis of key heterocyclic scaffolds relevant to drug discovery.



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